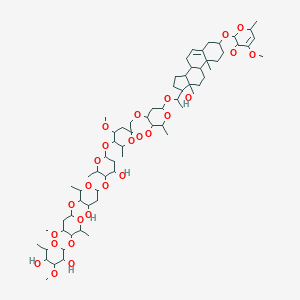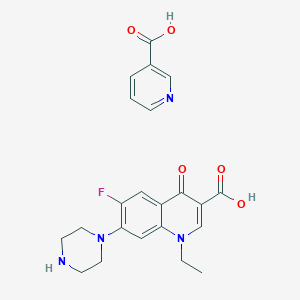
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline
描述
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, also known as APQ, is a chemical compound that has been studied for its potential use in scientific research. APQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C (PKC), Akt, and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in lab experiments is its ability to inhibit the growth and metastasis of tumors in animal models, which may be useful in the development of new cancer therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
科学研究应用
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
属性
CAS 编号 |
122009-54-5 |
|---|---|
分子式 |
C20H28N4O |
分子量 |
340.5 g/mol |
IUPAC 名称 |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H28N4O/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3 |
InChI 键 |
SILQTPIQCRBVFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
规范 SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
其他 CAS 编号 |
122009-54-5 |
同义词 |
2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline 2-APPOQ |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
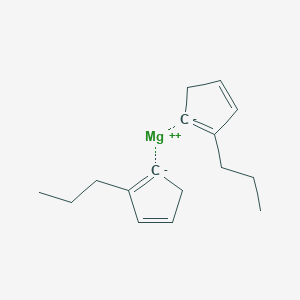

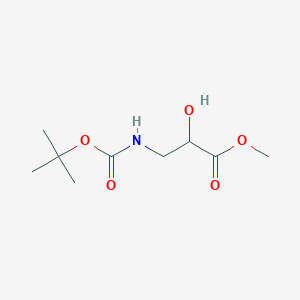
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
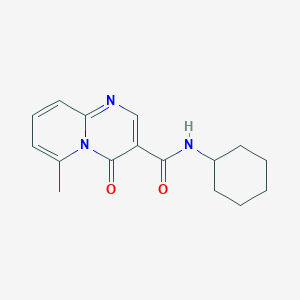
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
